Home > Products > Screening Compounds P85264 > KRAS G12C inhibitor 19
KRAS G12C inhibitor 19 - 2771246-13-8

KRAS G12C inhibitor 19

Catalog Number: EVT-15260643
CAS Number: 2771246-13-8
Molecular Formula: C25H19ClF2N4O3S
Molecular Weight: 529.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

KRAS G12C inhibitor 19, also known as Olomorasib, is a targeted therapeutic agent designed to inhibit the oncogenic activity of the Kirsten rat sarcoma viral oncogene homolog G12C mutation. This mutation is prevalent in various cancers, particularly non-small cell lung cancer (NSCLC) and colorectal cancer. The development of KRAS G12C inhibitors has marked a significant advancement in cancer treatment, transforming the previously considered "undruggable" KRAS into a viable therapeutic target. The compound specifically binds to the cysteine residue at position 12 of the KRAS protein, locking it in an inactive state and preventing its signaling activity that promotes tumor growth .

Source and Classification

KRAS G12C inhibitor 19 is classified as a small-molecule inhibitor and is part of a broader class of covalent inhibitors targeting mutant KRAS proteins. Its mechanism involves irreversible binding to the mutant form of KRAS, specifically targeting the cysteine residue that is altered due to the G12C mutation. This classification places it among other notable KRAS G12C inhibitors like Sotorasib and Adagrasib, which have shown promising results in clinical trials .

Synthesis Analysis

Methods and Technical Details

The synthesis of KRAS G12C inhibitor 19 involves several chemical steps that focus on creating a compound capable of selectively binding to the mutant KRAS protein. The synthetic route typically includes:

  1. Starting Materials: The synthesis begins with commercially available precursors that undergo various chemical transformations.
  2. Key Reactions: Common reactions include nucleophilic substitutions and condensation reactions that introduce functional groups essential for binding to the target protein.
  3. Purification: After synthesis, the product is purified using techniques such as column chromatography or recrystallization to ensure high purity before biological testing.

The specific synthetic pathway details for Olomorasib may involve modifications to improve solubility and bioavailability, which are critical for effective therapeutic use .

Molecular Structure Analysis

Structure and Data

The molecular formula for KRAS G12C inhibitor 19 is C25H19ClF2N4O3SC_{25}H_{19}ClF_{2}N_{4}O_{3}S. Its structure features:

  • A central scaffold that allows for interaction with the KRAS protein.
  • A reactive electrophilic moiety that covalently binds to the cysteine residue at position 12.
  • Functional groups designed to enhance selectivity and potency against the G12C mutation.

The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into how the inhibitor interacts with its target at an atomic level .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving KRAS G12C inhibitor 19 is a Michael addition, where the thiol group of cysteine at position 12 reacts with the electrophilic component of the inhibitor. This reaction results in:

  1. Covalent Bond Formation: The formation of a stable covalent bond locks KRAS in its inactive GDP-bound state.
  2. Inhibition of Signaling Pathways: By inhibiting nucleotide exchange and downstream signaling pathways, such as MAPK and PI3K/AKT pathways, the compound effectively reduces tumor proliferation.

Understanding these reactions is crucial for optimizing drug design and minimizing off-target effects .

Mechanism of Action

Process and Data

The mechanism by which KRAS G12C inhibitor 19 exerts its effects involves several key steps:

  1. Binding: The inhibitor selectively binds to the mutated form of KRAS, specifically targeting the cysteine residue.
  2. Locking Mechanism: This binding induces a conformational change in the KRAS protein, locking it in an inactive state.
  3. Signal Disruption: The inhibition prevents downstream signaling cascades that would normally lead to cell proliferation and survival.

Clinical studies have shown that this mechanism results in significant tumor regression in patients with NSCLC harboring the G12C mutation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

KRAS G12C inhibitor 19 exhibits several important physical and chemical properties:

  • Molecular Weight: Approximately 496.95 g/mol.
  • Solubility: It is designed to be orally bioavailable, indicating good solubility in physiological conditions.
  • Stability: The compound's stability under physiological conditions is critical for its efficacy; studies suggest it maintains activity over time when stored properly.

These properties are essential for ensuring effective delivery and action within biological systems .

Applications

Scientific Uses

KRAS G12C inhibitor 19 has significant applications in cancer therapy, particularly for patients with tumors harboring the G12C mutation. Its uses include:

The ongoing research into this compound aims to further elucidate its full therapeutic potential and optimize its use in clinical settings .

Properties

CAS Number

2771246-13-8

Product Name

KRAS G12C inhibitor 19

IUPAC Name

4-[(13aS)-10-chloro-8-fluoro-6-oxo-2-prop-2-enoyl-1,3,4,12,13,13a-hexahydropyrazino[2,1-d][1,5]benzoxazocin-9-yl]-2-amino-7-fluoro-1-benzothiophene-3-carbonitrile

Molecular Formula

C25H19ClF2N4O3S

Molecular Weight

529.0 g/mol

InChI

InChI=1S/C25H19ClF2N4O3S/c1-2-18(33)31-6-7-32-12(11-31)5-8-35-22-14(25(32)34)9-17(28)20(21(22)26)13-3-4-16(27)23-19(13)15(10-29)24(30)36-23/h2-4,9,12H,1,5-8,11,30H2/t12-/m0/s1

InChI Key

OZUPICRWMLEFCS-LBPRGKRZSA-N

Canonical SMILES

C=CC(=O)N1CCN2C(C1)CCOC3=C(C(=C(C=C3C2=O)F)C4=C5C(=C(SC5=C(C=C4)F)N)C#N)Cl

Isomeric SMILES

C=CC(=O)N1CCN2[C@H](C1)CCOC3=C(C(=C(C=C3C2=O)F)C4=C5C(=C(SC5=C(C=C4)F)N)C#N)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.